molecular formula C16H22N2 B12699073 Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- CAS No. 102367-03-3

Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-

Cat. No.: B12699073
CAS No.: 102367-03-3
M. Wt: 242.36 g/mol
InChI Key: URQXMMCZFBGELG-UHFFFAOYSA-N
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Description

Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds This particular compound is notable for its structural features, which include a dimethylamino propyl group, a methyl group, and a phenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Industrial Production Methods

Industrial production of pyrrole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while reduction can produce pyrrolines or pyrrolidines.

Scientific Research Applications

Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A saturated analog of pyrrole with a similar five-membered ring structure but without

Properties

CAS No.

102367-03-3

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methyl-5-phenylpyrrol-1-yl)propan-1-amine

InChI

InChI=1S/C16H22N2/c1-14-10-11-16(15-8-5-4-6-9-15)18(14)13-7-12-17(2)3/h4-6,8-11H,7,12-13H2,1-3H3

InChI Key

URQXMMCZFBGELG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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